molecular formula C9H6N2O3 B1460681 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid CAS No. 202197-73-7

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid

Cat. No.: B1460681
CAS No.: 202197-73-7
M. Wt: 190.16 g/mol
InChI Key: ICASWNVSUDFGRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid is a heterocyclic compound belonging to the quinazoline family, characterized by its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features that may contribute to various therapeutic applications, particularly in antibacterial and anticancer research.

Molecular Structure and Properties

The molecular formula of this compound is C9H6N2O3C_9H_6N_2O_3, with a molecular weight of approximately 190.16 g/mol. The compound features a quinazoline core structure, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
CAS Number202197-73-7
Purity>86%
Storage ConditionsSealed in dry, Room Temp

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study on related compounds demonstrated that modifications at the C-7 position can enhance antibacterial activity against various strains of bacteria. For instance, compounds with specific substituents showed minimum inhibitory concentration (MIC) values indicating effective inhibition of Gram-positive and Gram-negative bacteria.

Table: Antibacterial Activity of Related Compounds

Compound NameMIC (µM) against Bacteria
This compound8.33 - 23.15 (E. coli)
Other derivatives4.69 - 22.9 (B. subtilis)
5.64 - 77.38 (S. aureus)
2.33 - 156.47 (P. aeruginosa)

Anticancer Activity

The quinazoline scaffold has been extensively studied for its anticancer properties. A structure-based drug design approach has identified several analogs that inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: PAK4 Inhibitors
A recent study focused on the development of PAK4 inhibitors derived from quinazoline structures demonstrated that certain derivatives could significantly inhibit the migration and invasion of A549 lung cancer cells by targeting PAK4 signaling pathways. This highlights the potential of this compound and its derivatives in cancer therapy.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of quinazoline derivatives. The presence of functional groups such as thiols or carboxylic acids can enhance reactivity and biological activity.

Key Observations:

  • Substituents at the C-5 and C-7 positions significantly influence antibacterial potency.
  • Hydroxyl groups at specific positions can improve inhibitory action against bacterial strains.

Properties

IUPAC Name

4-oxo-3H-quinazoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-8-6-2-1-5(9(13)14)3-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICASWNVSUDFGRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401290
Record name 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202197-73-7
Record name 4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Using an analogous procedure to that described in the first paragraph of the portion of Example 1 which is concerned with the preparation of starting materials, 4-carboxyanthranilic acid (14.2 g) was reacted with formamide to give 7-carboxyquinazolin-4-one (8.5 g). A mixture of a portion (4 g) of the material so obtained, methanol (40 ml) and concentrated sulphuric acid (2 ml) was stirred and heated to reflux for 6 hours. The mixture was cooled to ambient temperature and the precipitate was isolated. There was thus obtained 7-methoxycarbonylquinazolin-4-one (5.7 g).
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 2-amino terephthalic acid (2 g, 11 mmol) and formamide (10 mL) was heated at 180° C. for 5 h. The reaction mixture was cooled to RT and acetone was added. The solid precipitated thus obtained was stirred for 2 h, filtered and dried to give 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid in 80% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Reactant of Route 5
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-Oxo-3,4-dihydroquinazoline-7-carboxylic acid
Customer
Q & A

A: This research paper details a novel method for synthesizing 2-chloromethyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid methyl ester. This compound is a derivative of 4-oxo-3,4-dihydroquinazoline-7-carboxylic acid and serves as a valuable building block for synthesizing more complex molecules [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.